(5Z)-3-(4-chlorophenyl)-6-hydroxy-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-1-(4-CHLOROPHENYL)-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-CHLOROPHENYL)-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting with the preparation of the furan ring and the nitrophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product. For instance, the use of palladium catalysts and organic solvents like dichloromethane can be crucial in the synthesis process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(4-CHLOROPHENYL)-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, (5Z)-1-(4-CHLOROPHENYL)-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (5Z)-1-(4-CHLOROPHENYL)-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other diazinane derivatives and furan-containing molecules. Examples include dichloroaniline and other chlorophenyl derivatives .
Uniqueness
What sets (5Z)-1-(4-CHLOROPHENYL)-5-{[5-(2-METHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H14ClN3O6 |
---|---|
Molecular Weight |
451.8 g/mol |
IUPAC Name |
(5Z)-1-(4-chlorophenyl)-5-[[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H14ClN3O6/c1-12-10-15(26(30)31)6-8-17(12)19-9-7-16(32-19)11-18-20(27)24-22(29)25(21(18)28)14-4-2-13(23)3-5-14/h2-11H,1H3,(H,24,27,29)/b18-11- |
InChI Key |
PUGFUVGMYMHQQU-WQRHYEAKSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.